3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol It is characterized by a cyclobutanone ring attached to a phenyl group, which is further substituted with a pyridine ring at the para position
Preparation Methods
The synthesis of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 3-bromophenylcyclobutanone.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple the 4-bromopyridine with 3-bromophenylcyclobutanone. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Chemical Reactions Analysis
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the hydrogen atoms on the ring.
Scientific Research Applications
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one can be compared with other similar compounds, such as:
3-(3-Pyridin-4-ylphenyl)prop-2-en-1-one: This compound has a similar structure but contains an enone moiety instead of a cyclobutanone ring. It is known for its glycolysis inhibitory activity.
3-(3-Pyridin-4-ylphenyl)cyclopentan-1-one: This compound has a cyclopentanone ring instead of a cyclobutanone ring, which may result in different chemical reactivity and biological activity.
3-(3-Pyridin-4-ylphenyl)cyclohexan-1-one: This compound contains a cyclohexanone ring and may exhibit different steric and electronic properties compared to the cyclobutanone analog.
Properties
IUPAC Name |
3-(3-pyridin-4-ylphenyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-9-14(10-15)13-3-1-2-12(8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZKELANWJXIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC(=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.